molecular formula C4H8S2 B14297066 But-2-ene-1,4-dithiol CAS No. 122913-78-4

But-2-ene-1,4-dithiol

Cat. No.: B14297066
CAS No.: 122913-78-4
M. Wt: 120.2 g/mol
InChI Key: FVXAIIVXIJVXRH-UHFFFAOYSA-N
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Description

But-2-ene-1,4-dithiol is an organic compound with the molecular formula C4H8S2. It is characterized by the presence of two thiol (-SH) groups attached to a butene backbone. This compound exists in two isomeric forms: (Z)-but-2-ene-1,4-dithiol and (E)-but-2-ene-1,4-dithiol, which differ in the spatial arrangement of the thiol groups around the double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: But-2-ene-1,4-dithiol can be synthesized through various methods. One common approach involves the reaction of butadiene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to yield the desired dithiol compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: But-2-ene-1,4-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Mechanism of Action

The mechanism of action of but-2-ene-1,4-dithiol involves its ability to participate in thiol-disulfide exchange reactions. These reactions are essential in maintaining the redox balance within cells and play a critical role in various biochemical processes. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and activity .

Comparison with Similar Compounds

  • Ethane-1,2-dithiol
  • Propane-1,3-dithiol
  • Butane-1,4-dithiol

Comparison: But-2-ene-1,4-dithiol is unique due to the presence of a double bond in its structure, which imparts distinct reactivity compared to its saturated counterparts. This double bond allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

122913-78-4

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

but-2-ene-1,4-dithiol

InChI

InChI=1S/C4H8S2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2

InChI Key

FVXAIIVXIJVXRH-UHFFFAOYSA-N

Canonical SMILES

C(C=CCS)S

Origin of Product

United States

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